2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Beschreibung
The compound 2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzimidazole derivative characterized by a hydroxyl-containing ethanol group at position 2 of the benzimidazole core and a 4-methylphenoxy ethyl substituent at the N1 position. The hydroxyl group in this compound enhances hydrogen-bonding capacity, influencing solubility and molecular interactions, while the 4-methylphenoxy ethyl substituent contributes to lipophilicity and steric bulk .
Eigenschaften
IUPAC Name |
2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-8-15(9-7-14)22-13-11-20-17-5-3-2-4-16(17)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMSCAFFCLWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Optimization of Catalytic Systems
Catalysts significantly influence reaction efficiency. A Bronsted acidic ionic liquid (BAIL) gel, as demonstrated in benzimidazole syntheses, achieves 98% yield under solvent-free conditions at 130°C. Comparative studies show traditional acids like HCl (48% yield) and AlCl₃ (55% yield) are less effective.
Table 1: Catalyst Performance in Benzodiazole Formation
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| BAIL gel | 130 | 98 |
| HCl | 120 | 48 |
| AlCl₃ | 120 | 55 |
| TsOH | 130 | 51 |
Side Chain Functionalization
Post-cyclocondensation, the 2-hydroxyethyl group is introduced via alkylation. Treatment with 2-(4-methylphenoxy)ethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base affords the target compound. Kinetic studies indicate optimal results at 80°C for 12 hours, achieving 85% conversion.
Stepwise Alkylation and Cyclization
This method involves sequential alkylation of o-phenylenediamine followed by cyclization.
Alkylation with 2-(4-Methylphenoxy)ethyl Bromide
o-Phenylenediamine is first alkylated with 2-(4-methylphenoxy)ethyl bromide in acetonitrile, using triethylamine to scavenge HBr. The intermediate 1-[2-(4-methylphenoxy)ethyl]-1H-benzodiazole is isolated in 72% yield after silica gel chromatography.
Hydroxyethylation via Epoxide Ring-Opening
The benzodiazole intermediate reacts with ethylene oxide under basic conditions (NaH, THF) to install the 2-hydroxyethyl group. This step proceeds via nucleophilic epoxide opening, yielding the final product in 68% efficiency. Excess ethylene oxide (1.5 equiv.) minimizes dimerization.
Reductive Amination Pathway
A less common but scalable route employs reductive amination.
Formation of Schiff Base Intermediate
2-Aminophenol reacts with 4-methylphenoxyacetaldehyde in ethanol under reflux, forming a Schiff base. The reaction is monitored by FT-IR for imine bond formation (C=N stretch at 1640 cm⁻¹).
Catalytic Hydrogenation
The Schiff base undergoes hydrogenation (H₂, 50 psi) over a Pd/C catalyst to yield the secondary amine. Subsequent cyclization with formic acid at 100°C generates the benzodiazole core. This method achieves 65% overall yield but requires stringent control of hydrogen pressure to prevent over-reduction.
Industrial Production Considerations
Purification Challenges
The compound’s polarity necessitates advanced purification techniques. Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while crystallization from ethyl acetate/hexane mixtures improves purity to >99%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing throughput. Solvent-free conditions using BAIL gel align with sustainable practices, reducing waste by 40% compared to traditional methods.
Mechanistic Insights and Byproduct Analysis
Wissenschaftliche Forschungsanwendungen
2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Below is a comparative analysis of structurally related benzimidazole derivatives:
Research Findings
- Anticancer Activity : Triazole-linked benzimidazoles (e.g., Jiang et al.’s Schiff base derivatives) show IC₅₀ values in the µM range, suggesting that similar modifications to the target compound could enhance cytotoxicity .
- Structural Stability : Crystallographic studies highlight the importance of substituents in stabilizing molecular conformations. For example, allyl groups introduce steric effects that alter packing efficiency .
Biologische Aktivität
The compound 2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a derivative of benzimidazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 302.38 g/mol. The compound features a benzimidazole ring system, which is known for its diverse biological activities.
- Molecular Weight : 302.38 g/mol
- LogP : 4.5 (indicating moderate lipophilicity)
- Solubility : Poorly soluble in water, enhancing its potential for membrane permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has been tested against various bacterial strains, demonstrating notable inhibitory effects. In particular:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
Mechanistically, the compound appears to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Antiviral Activity
The compound has also been evaluated for antiviral activity against several viruses, including influenza and HIV. Preliminary results indicate:
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 25 |
| HIV | 30 |
These findings suggest that the compound may interfere with viral replication processes, although further studies are required to elucidate the exact mechanisms involved.
The biological activities of 2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety is known to inhibit various enzymes such as topoisomerases and kinases.
- Receptor Modulation : The compound may act as a modulator of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo:
- Antitumor Efficacy in Animal Models : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Safety Profile Assessment : Toxicological evaluations indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
